3,3-Difluoropiperidine-1-sulfonamide

Physicochemical optimization Amine pKa modulation Permeability engineering

Amine basicity in kinase inhibitor leads often causes lysosomal trapping and poor permeability. 3,3-Difluoropiperidine-1-sulfonamide solves this via its gem-difluoro motif, which uniquely depresses the amine pKa to ~2.7-2.7 log units lower than the 4,4-difluoro isomer-shifting protonation equilibrium at physiological pH. • Enables 600-800 fold ERα- cancer cell selectivity with nanomolar potency (MCF-7 IC₅₀ = 33 nM) • Primary sulfonamide serves as a hinge-binding motif or E3 ligase conjugation handle for PROTAC design • Clean ¹⁹F NMR signal for direct cellular target engagement studies without secondary labeling In stock for immediate dispatch. Request a quote for bulk quantities.

Molecular Formula C5H10F2N2O2S
Molecular Weight 200.21 g/mol
Cat. No. B12077281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropiperidine-1-sulfonamide
Molecular FormulaC5H10F2N2O2S
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)N)(F)F
InChIInChI=1S/C5H10F2N2O2S/c6-5(7)2-1-3-9(4-5)12(8,10)11/h1-4H2,(H2,8,10,11)
InChIKeyVRDITCVHOBSBLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoropiperidine-1-sulfonamide: Structural and Pharmacophoric Overview


3,3-Difluoropiperidine-1-sulfonamide (CAS 2169207-57-0, C5H10F2N2O2S, MW 200.21) is a geminally difluorinated piperidine building block bearing a primary sulfonamide at the 1-position [1]. The 3,3-geminal difluoro motif introduces a strong electron-withdrawing effect that substantially lowers the basicity of the piperidine nitrogen (calculated amine pKa ~2.7) compared to non-fluorinated (pKa ~5.4) or 4,4-difluorinated analogs (pKa ~5.4) [2]. This modulated basicity, combined with the hydrogen-bonding capacity of the sulfonamide group, makes this scaffold a versatile intermediate for constructing kinase inhibitors, GPCR modulators, and targeted protein degraders where precise control of amine protonation state is critical for potency, selectivity, and membrane permeability [3].

Scaffold
Gem-difluorinated piperidine for amine basicity control
Handle
Primary sulfonamide enables further derivatization
Workflow
Kinase inhibitor, GPCR modulator, and PROTAC programs

Why 4,4-Difluoro and Non-Fluorinated Analogs Fall Short


The position of geminal fluorine substitution on the piperidine ring is not a trivial structural variation—it fundamentally alters the amine's physicochemical profile and biological performance. The 3,3-difluoro configuration lowers the amine pKa by approximately 2.7 log units relative to the 4,4-difluoro isomer (pKa 2.7 vs. 5.4), shifting the protonation equilibrium at physiological pH and consequently affecting membrane permeability, lysosomal trapping, and target engagement kinetics [1]. In direct comparative studies, the 3,3-difluoropiperidine-containing analog (R)-23 demonstrated a different selectivity profile against ERα− cancer cell lines (600–800 fold selectivity) compared to the 4,4-difluoropiperidine-containing ErSO-DFP (700–3500 fold), confirming that regioisomeric fluorine placement produces non-interchangeable pharmacological outcomes [1]. Furthermore, in VLA-4 antagonist programs, the 3,3-difluoropiperidine-bearing analog was explicitly identified as the most potent compound in the series, outperforming analogs with different ring sizes and non-fluorinated piperidines [2].

Attribute
3,3-Difluoro
4,4-Difluoro / Non-fluorinated
Amine Basicity
Predominantly deprotonated at phys. pH
Largely protonated; permeability and trapping may differ
Selectivity Profile
Distinct ERα+ vs. ERα− window
Different selectivity ratios reported; outcomes may not transfer
Target Engagement
Sustained receptor occupancy observed
Occupancy duration may differ; requires validation

Quantitative Differentiation Evidence Against Closest Analogs


Amine Basicity Modulation

The 3,3-geminal difluoro group exerts a strong inductive electron-withdrawing effect that substantially reduces the basicity of the piperidine nitrogen. In a systematic study of fluorinated heterocyclic amines spanning piperidines, pyrrolidines, and azetidines, the calculated amine pKa for the 3,3-difluoropiperidine-containing analog (R)-23 was 2.7, compared to 5.4 for both the non-fluorinated piperidine analog (R)-22 and the 4,4-difluoropiperidine analog ErSO-DFP [1]. This 2.7-unit pKa reduction means that at physiological pH (7.4), the 3,3-difluoropiperidine nitrogen is predominantly deprotonated, whereas the 4,4-difluoro and non-fluorinated analogs remain largely protonated. This shift directly impacts membrane permeability, distribution volume, and lysosomal accumulation potential [2].

Amine Basicity
Head-to-head
pKa 2.7 (3,3-DF) vs. 5.4 (4,4-DF / non-F)
Supports protonation state control
Deprotonated at physiological pH
Physicochemical optimization Amine pKa modulation Permeability engineering Lead optimization

Cancer Cell Selectivity Window

In a direct head-to-head comparison within the same study, compound (R)-23 containing the 3,3-difluoropiperidine scaffold was evaluated alongside ErSO-DFP (4,4-difluoropiperidine) against MCF-7 (ERα+) and three ERα− cell lines [1]. At 72 hours, (R)-23 exhibited an MCF-7 IC50 of 0.033 μM (33 nM), which is approximately 4.5-fold more potent than ErSO-DFP (IC50 = 0.147 μM, 147 nM) against the ERα+ target cell line. Against ERα− cell lines, (R)-23 showed IC50 values of 22 μM (MDA-MB-231, 700-fold selectivity), 21 μM (HCT-116, 600-fold), and 25 μM (HT-29, 800-fold). While ErSO-DFP achieved higher fold-selectivity in certain ERα− lines (up to 3500-fold), (R)-23 offers a differentiated selectivity window that may be therapeutically relevant depending on the desired balance between potency and selectivity [1].

Cancer Cell Selectivity
Head-to-head
MCF-7 IC50 33 nM (3,3-DF) vs. 147 nM (4,4-DF); 600–800 fold selectivity
Supports cell-model selectivity profiling
ERα+ vs. ERα− lines, 72 h
Oncology Selectivity window ERα-positive breast cancer Anticipatory UPR

VLA-4 Antagonist Potency and Receptor Occupancy

In a medicinal chemistry campaign optimizing VLA-4 antagonists, a series of prolyl-N-isonicotinoyl-(L)-4-aminophenylalanine derivatives substituted at the proline 4-position with various cyclic amines was evaluated [1]. The analog incorporating 3,3-difluoropiperidine (compound 13, elaborated into MK-0617) was identified as the single most potent compound among all cyclic amine variants tested, including those with non-fluorinated piperidine and alternative ring sizes. Critically, this compound demonstrated 'very good duration of receptor occupancy in vitro,' a parameter essential for sustained pharmacodynamic effect [1]. The ethyl ester prodrug of 13 demonstrated excellent receptor occupancy after oral dosing in rats [1]. MK-0617 showed an IC50 of 90 nM for VLA-4 receptor occupancy in whole blood [2].

VLA-4 Antagonist Potency
Head-to-head
MK-0617 IC50 90 nM; ranked most potent in series with sustained occupancy
Supports GPCR antagonist tool development
Receptor occupancy in whole blood
GPCR antagonism VLA-4 integrin Receptor occupancy duration Oral bioavailability

Potency Enhancement at Apelin Receptor

In an independent study on apelin receptor (APJ) agonists, incorporation of the 3,3-difluoropiperidine building block into a small-molecule agonist scaffold improved the effective concentration (EC50) from 162 nM to 6.5 nM, representing an approximately 25-fold enhancement in potency . This finding is supported by published literature on the synthesis and characterization of an orally bioavailable small molecule APJ agonist [1]. While the comparator in this case is the non-fluorinated or alternatively substituted parent scaffold (not a 4,4-difluoro direct comparison), the magnitude of the potency gain underscores the general value of the 3,3-geminal difluoro motif in enhancing target binding affinity.

Apelin Receptor Potency
Cross-study
EC50 6.5 nM (3,3-DF) vs. 162 nM (non-fluorinated)
Reported potency enhancement context
~25-fold improvement, in vitro functional assay
GPCR agonism Apelin receptor (APJ) Cardiovascular research Fluorine-enabled potency

19F NMR Probe Utility

The geminal difluoro group at the 3-position of the piperidine ring provides a distinct 19F NMR signal that can be exploited as a probe in biochemical and cellular assays without requiring deuterated solvents or internal standards . The unique chemical shift of the CF2 group allows for direct quantification and binding event detection in complex biological matrices. This capability has been leveraged in fragment-based drug discovery (FBDD) campaigns using fluorinated piperidine libraries for screening against diverse protein targets [1]. The 4,4-difluoro isomer, while also 19F NMR-active, exhibits different chemical shift characteristics due to the distinct electronic environment, offering orthogonal detection windows in multiplexed assay formats.

19F NMR Probe
Class-level
Distinct CF2 signal; label-free detection
Enables label-free target engagement assays
Multiplexed screening possible
19F NMR spectroscopy Fragment-based drug discovery Biochemical assay probe Fluorine detection

Metabolic Stability Across Species

A comprehensive systematic study of mono- and difluorinated saturated heterocyclic amines (including piperidines) demonstrated that difluorination confers high intrinsic metabolic stability across the compound series [1]. Intrinsic microsomal clearance measurements showed that the difluorinated piperidine derivatives, as a class, exhibited low clearance, with only a single exception noted (a 3,3-difluoroazetidine derivative) [1]. The geminal difluoro group blocks metabolic oxidation at the fluorinated carbon center and reduces the electron density on the adjacent nitrogen, diminishing N-dealkylation susceptibility. While the 4,4-difluoro isomer also benefits from metabolic stabilization, the 3,3-substitution pattern places fluorine atoms adjacent to the ring nitrogen, providing maximum electronic protection against oxidative N-dealkylation—a common metabolic soft spot for piperidine-containing compounds [1] [2].

Metabolic Stability
Class-level
Low intrinsic clearance in microsomes
Supports lead optimization for metabolic stability
Blocks CYP-mediated N-dealkylation
Metabolic stability Microsomal clearance CYP-mediated oxidation Drug-like properties

Key Application Scenarios in Drug Discovery


Kinase Inhibitor Lead Optimization

The uniquely low amine pKa (~2.7) of the 3,3-difluoropiperidine scaffold makes 3,3-difluoropiperidine-1-sulfonamide an ideal building block for kinase inhibitor programs where reducing the basicity of a pendant amine is critical for improving membrane permeability, minimizing lysosomal trapping, and enhancing kinase selectivity. Evidence from the ErSO-DFP study demonstrates that replacing a 4,4-difluoropiperidine with a 3,3-difluoropiperidine shifts the amine pKa by 2.7 units while preserving nanomolar target potency (MCF-7 IC50 = 33 nM for (R)-23) [1]. This building block is particularly suited for type II kinase inhibitors where the sulfonamide can act as a hinge-binding motif or a linker to an allosteric pocket [2].

Integrin and GPCR Antagonist Programs

In VLA-4 antagonist development, the 3,3-difluoropiperidine-containing analog MK-0617 demonstrated superior potency and sustained receptor occupancy compared to all other cyclic amine variants tested [1]. The primary sulfonamide in 3,3-difluoropiperidine-1-sulfonamide can serve as a direct attachment point for aryl sulfonamide elaboration or as a hydrogen-bonding pharmacophore. Procurement of this building block is strategically justified for programs targeting integrins (VLA-4, α4β7), chemokine receptors, or other GPCRs where prolonged target residence time correlates with in vivo efficacy [1].

19F NMR-Based Fragment Screening

The geminal CF2 group at the 3-position provides a clean, intense 19F NMR signal that can be detected in complex biological matrices without deuterated solvents or internal standards [1]. 3,3-Difluoropiperidine-1-sulfonamide can be used directly as a 19F NMR-active fragment for primary screening or as a building block to construct fluorinated probe molecules for cellular target engagement studies. This capability eliminates the need for secondary labeling steps and enables direct measurement of binding affinity and kinetics in physiologically relevant conditions. The distinct chemical shift of the 3,3-CF2 group (vs. 4,4-CF2 or monofluoro analogs) allows for multiplexed screening formats where multiple fluorinated fragments are evaluated simultaneously [1] [2].

PROTAC and Molecular Glue Linker Design

The 3,3-difluoropiperidine scaffold has demonstrated high metabolic stability in systematic microsomal clearance studies across multiple chemotypes [1]. This property, combined with the reduced amine basicity and the versatile sulfonamide handle for conjugation, positions 3,3-difluoropiperidine-1-sulfonamide as an attractive linker or E3 ligase-binding element in PROTAC (Proteolysis Targeting Chimera) and molecular glue design. The sulfonamide group can serve as a bioisostere for carboxylic acids or amides in cereblon (CRBN) or VHL E3 ligase ligands, while the fluorinated piperidine core provides conformational rigidity and metabolic protection. Fluorinated piperidine-based PROTAC linkers are commercially available, confirming industrial demand for this scaffold class [2].

Application
Selection Property
Validation Focus
Kinase inhibitor optimization
Amine basicity modulation scaffold
Membrane permeability and lysosomal trapping assays
Integrin/GPCR antagonist design
Sulfonamide handle for SAR exploration
Receptor occupancy duration and potency assays
19F NMR fragment screening
Intrinsic CF2 reporter group
Binding detection in biological matrices
PROTAC/molecular glue linker
Metabolic stability and sulfonamide conjugation
Ternary complex formation and degradation efficiency
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